(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide
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Overview
Description
(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by the presence of a difluorobenzo dioxole moiety and a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluorobenzo Dioxole Moiety: This step involves the reaction of a suitable benzo dioxole precursor with a fluorinating agent to introduce the difluoro groups.
Introduction of the Sulfinamide Group: The sulfinamide group is introduced through a reaction with a sulfinylating agent, such as sulfinyl chloride, under controlled conditions.
Coupling Reaction: The final step involves the coupling of the difluorobenzo dioxole moiety with the sulfinamide group using a suitable coupling reagent, such as a base or a catalyst, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of (S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-yl)cyclopropanecarboxylic acid: This compound shares the difluorobenzo dioxole moiety but differs in the functional groups attached.
2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde: Another compound with a similar core structure but different functional groups.
Uniqueness
(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide is unique due to the presence of both the difluorobenzo dioxole moiety and the sulfinamide group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13F2NO3S |
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Molecular Weight |
289.30 g/mol |
IUPAC Name |
(S)-N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H13F2NO3S/c1-11(2,3)19(16)15-7-8-4-5-9-10(6-8)18-12(13,14)17-9/h4-7H,1-3H3/t19-/m0/s1 |
InChI Key |
XEDRFRAQMLFZEB-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=CC2=C(C=C1)OC(O2)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC2=C(C=C1)OC(O2)(F)F |
Origin of Product |
United States |
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